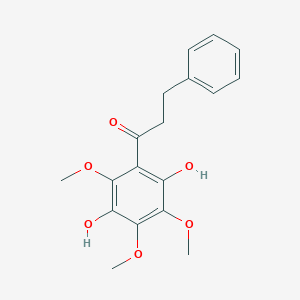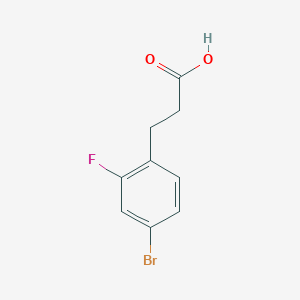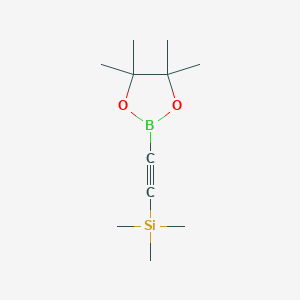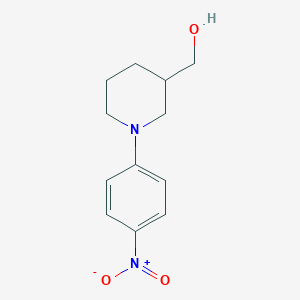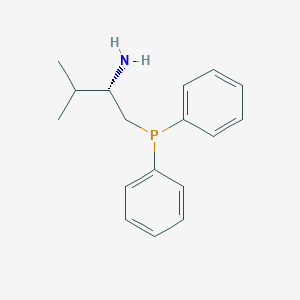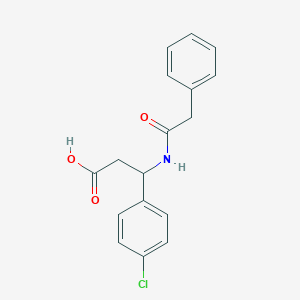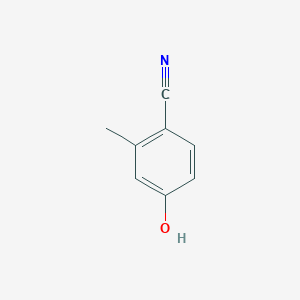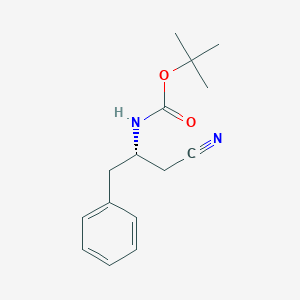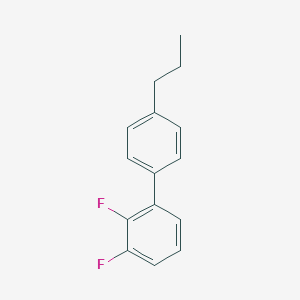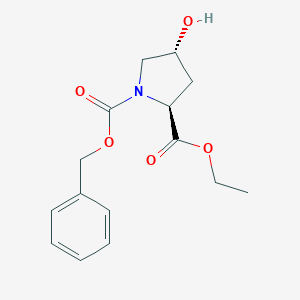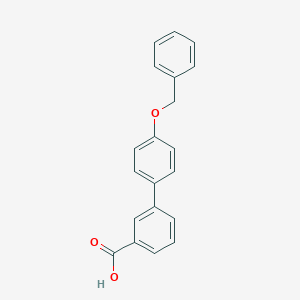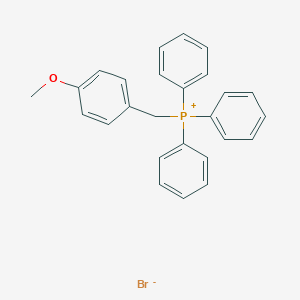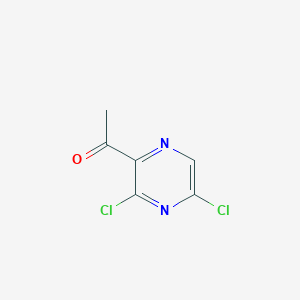
1-(3,5-二氯吡嗪-2-基)乙酮
描述
1-(3,5-Dichloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyrazine ring and an ethanone group at the 2nd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
科学研究应用
1-(3,5-Dichloropyrazin-2-YL)ethanone is utilized in various fields of scientific research:
作用机制
Target of Action
The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket . This pocket is characterized by lower binding free energy, which makes it a desirable fitting pattern for the compound .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is facilitated by the compound’s structure and the lower binding free energy of the pocket
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to this target
Result of Action
Given the compound’s interaction with the LmPTR1 pocket , it can be inferred that the compound may have some influence on the functions related to this target.
准备方法
The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by acylation. One common method includes the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(3,5-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
相似化合物的比较
1-(3,5-Dichloropyrazin-2-YL)ethanone can be compared with similar compounds such as:
1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone: While structurally similar, the presence of a phenyl ring instead of a pyrazine ring can significantly alter its chemical properties and uses.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound contains a dihydroxyphenyl group, which introduces additional sites for chemical modification and potential biological activity.
属性
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUCBQERMHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
